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Introduction
Amphidinolide F is a complex marine macrolide isolated from the dinoflagellate Amphidinium

sp.[1] It belongs to a larger family of amphidinolides, many of which exhibit significant cytotoxic

activity against various cancer cell lines.[1][2] The intricate molecular architecture of

Amphidinolide F, characterized by a 25-membered macrolactone, eleven stereogenic centers,

two trans-disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly substituted

diene, has made it a formidable and attractive target for total synthesis.[1][3] The successful

synthesis of such a complex natural product not only provides access to the compound for

further biological evaluation but also drives the development of new synthetic methodologies.

This guide details the initial synthetic approaches to the Amphidinolide F core, focusing on the

key strategies, disconnections, and chemical transformations that enabled the construction of

this challenging molecule.

The First Enantioselective Total Synthesis: The
Carter Approach
The first total synthesis of Amphidinolide F was reported by the Carter group, a landmark

achievement that confirmed the absolute and relative stereochemistry of the natural product.[3]
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Their strategy is noted for its elegant use of a common intermediate to construct two key

portions of the molecule, showcasing a highly convergent and efficient approach.

Retrosynthetic Analysis
The retrosynthesis begins with a disconnection of the C1 macrolactone linkage.[1][3] A key

subsequent disconnection is the C14–C15 bond, designed to circumvent the challenging 1,4-

dicarbonyl functionality by using a sulfone alkylation followed by an oxidative desulfurization

sequence.[1][3] This umpolung strategy masks the sensitive dicarbonyl moiety until a late stage

in the synthesis. A significant observation of "hidden symmetry" between the C1–C8 and C18–

C25 fragments, both containing a trans-THF ring, led to the design of a common intermediate,

7, from which both fragments could be derived.[1][3]

Amphidinolide FSeco-acid (Ketone 4) Macrolactonization

Sulfone 5 (C1-C14) Sulfone Alkylation / Oxidative Desulfurization

Iodide 6 (C15-C29)

Common Intermediate 7
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Caption: Retrosynthetic analysis of Amphidinolide F by the Carter group.

Synthesis of the Key Fragments from a Common
Intermediate
The synthesis commenced with the preparation of the common intermediate 7. A notable step

in this sequence is a silver-catalyzed cyclization to form a dihydrofuran, which serves as a

precursor to the THF ring.[3][4] This common intermediate was then elaborated through

separate synthetic pathways to furnish the two major fragments of the molecule: the C1–C14

sulfone 5 and the C15–C29 iodide 6.[3]

Key Coupling and Completion of the Synthesis
The crucial coupling of the major fragments was achieved by treating sulfone 5 with LHMDS

and HMPA, followed by the addition of the alkyl iodide 6.[3] This challenging coupling between

two α-branched partners was successful due to the nucleophilicity of the sulfone carbanion.[3]
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Subsequent steps involved an oxidative desulfurization to unmask the C15 ketone,

diastereoselective addition of a 2-lithio-1,3-diene to an aldehyde to install the diene moiety, and

finally, macrolactonization to furnish Amphidinolide F.[3]

Quantitative Data Summary: Carter Synthesis

Step Reactants
Reagents
and
Conditions

Yield (%)
Diastereom
eric Ratio
(dr)

Reference

Dihydrofuran

Formation

Enyne

precursor
AgBF4 Good >20:1 [1][3]

C14–C15

Coupling

Sulfone 5,

Iodide 6

LHMDS,

HMPA
Smooth - [3]

C8–C9

Coupling

Aldehyde 22,

Lithiated

diene from 27

n-BuLi Good 3:1 [3]

Overall

Synthesis
- - - - [3]

Longest

Linear

Sequence

- - 34 steps - [3]

Experimental Protocols: Key Reactions
Detailed experimental protocols are available in the supporting information of the primary

literature.[3] An illustrative example of a key reaction is the C14–C15 coupling:

Sulfone Alkylation (Formation of C14–C15 bond): To a solution of sulfone 5 in a suitable solvent

(e.g., THF) at -78 °C is added a strong base such as Lithium Hexamethyldisilazide (LHMDS) to

generate the carbanion. An additive like Hexamethylphosphoramide (HMPA) may be used to

enhance reactivity. The alkyl iodide 6 is then added to the solution, and the reaction is allowed

to warm slowly to room temperature. The reaction is quenched with a saturated aqueous

solution of ammonium chloride, and the product is extracted, purified by column

chromatography, and characterized.
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The Ferrié Approach: A Convergent Three-Fragment
Strategy
The synthesis developed by Ferrié and coworkers represents another convergent approach to

Amphidinolide F, assembling the molecule from three main fragments.[2][5] A hallmark of this

strategy is the construction of the trans-THF rings via a diastereoselective C-glycosylation

reaction.[2][6]

Retrosynthetic Analysis
The initial retrosynthesis involved disconnections at C1–C9, C10–C19, and C20–C29.[5][7]

However, a problematic C-glycosylation reaction between the C19 and C20 fragments

necessitated a revised strategy.[5][7] The second-generation approach featured a new

disconnection between C17 and C18, relying on a sulfone addition and desulfonylation

sequence for the key fragment coupling.[5][7] The final key bond formations included a Stille

cross-coupling and a macrolactonization.[2]

Amphidinolide FSeco-acid Macrolactonization

C1-C17 Fragment
Stille Coupling

C18-C29 Fragment

C1-C9 Fragment (Stannane)

C10-C17 Fragment Sulfone Condensation / Desulfonylation

C18-C29 Fragment (Sulfone)
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Caption: Revised retrosynthetic analysis by the Ferrié group.

Synthesis and Assembly of Fragments
The synthesis of the two THF-containing fragments relied on a C-glycosylation of ketals with

the titanium enolate of a bulky N-acetyloxazolidinethione to control the stereochemistry.[2][6]

The side chain was installed using a Liebeskind–Srogl cross-coupling reaction.[2] The three

fragments were then connected sequentially. A sulfone condensation/desulfonylation sequence
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was used to join two fragments, followed by a Stille cross-coupling to append the third, and

finally, macolactonization to close the ring.[2]

Quantitative Data Summary: Ferrié Synthesis

Step Description
Reagents
and
Conditions

Yield (%)
Diastereom
eric Ratio
(dr)

Reference

C-

Glycosylation

Construction

of trans-THF

rings

Ti enolate of

N-

acetyloxazoli

dinethione

-
Diastereosele

ctive
[2][6]

Fragment

Coupling

Sulfone

condensation

/desulfonylati

on

- - - [2]

Fragment

Coupling

Stille cross-

coupling
- - - [2]

Final

Deprotection

Removal of

three TBS

groups

HF·pyridine,

THF/pyridine
- - [6]

Overall

Synthesis
- - - - [6]

Longest

Linear

Sequence

- - 23 steps - [6]

Total Steps - - 47 steps - [6]

The Fürstner Approach: A Metathesis-Based
Strategy
A distinct and highly efficient approach was developed by Fürstner and coworkers, which was

applied to the syntheses of both Amphidinolide C and F.[8] This strategy is characterized by the
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late-stage formation of the 1,4-diketone motif and the use of alkyne metathesis for

macrocyclization.[8]

Retrosynthetic Analysis
The key disconnection in this synthesis targets the challenging 1,4-diketone substructure.[8]

This functionality is formed late in the synthesis via a platinum-catalyzed transannular

hydroalkoxylation of a cycloalkyne precursor.[8] This cycloalkyne is assembled from three

building blocks using Yamaguchi esterification and Stille cross-coupling. The macrocycle itself

is formed through a ring-closing alkyne metathesis (RCAM) reaction, a powerful tool for the

formation of large rings.[8]

Amphidinolide FCycloalkyne Precursor Pt-catalyzed HydroalkoxylationLinear Precursor Ring-Closing Alkyne Metathesis (RCAM)

Fragment 29
Yamaguchi Esterification

Fragment 41 (Stannane) Stille Coupling

Fragment 65

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Amphidinolide F by the Fürstner group.

Key Methodologies and Synthesis Completion
This synthesis highlights the chemoselectivity of modern catalysts. The RCAM and the

subsequent platinum-catalyzed hydroalkoxylation steps proceed with high "alkynophilicity,"

selectively activating the alkyne functionalities while leaving multiple other sites of unsaturation

in the molecule untouched.[8] In contrast, the synthesis of one of the THF-containing fragments

employed a cobalt-catalyzed oxidative cyclization that was highly selective for an alkene over a

nearby alkyne.[8] The assembly of the three fragments (29, 41, and 65) followed by the key

macrocyclization and transannular cyclization steps efficiently delivered the Amphidinolide F
core.[8]
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Quantitative Data Summary: Fürstner Synthesis
Step Description

Reagents and
Conditions

Yield (%) Reference

Macrocyclization

Ring-Closing

Alkyne

Metathesis

(RCAM)

Molybdenum

catalyst
- [8]

1,4-Diketone

Formation

Transannular

Hydroalkoxylatio

n

Platinum catalyst - [8]

THF Fragment

Synthesis

Co-catalyzed

Oxidative

Cyclization

Cobalt catalyst - [8]

Overall

Synthesis
- - - [6]

Longest Linear

Sequence
- - 21 steps [6]

Total Steps - - 39 steps [6]

Alternative and Convergent Fragment-Based
Approaches
Beyond the successful total syntheses, other research groups have reported detailed studies

on convergent approaches to construct the carbon framework of Amphidinolide F. These

efforts have led to the development of novel strategies for synthesizing key fragments and

exploring different coupling methods.

One such approach involves the assembly of the entire C1–C29 carbon skeleton from three

fragments of similar complexity: a C1–C9 stannane, a C10–C17 iodide, and a C18–C29

dithiane.[9][10] Key reactions in this strategy include a highly diastereoselective aldol reaction

for the C10–C17 fragment and an acid-promoted intramolecular epoxide opening to form the
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THF ring in the C18–C29 fragment.[9] The fragments were successfully coupled using a

modified Stille reaction.[9][10]

Another explored strategy focused on constructing the macrocycle via an intramolecular Stille

coupling between an alkenyl iodide and an alkenyl stannane.[11] This work involved the

efficient and stereoselective synthesis of four key building blocks, which were then assembled

to create the precursor for the macrocyclization step.[11] While challenges were encountered in

the final ring-closing step, these fragment-based approaches have significantly contributed to

the toolbox of methods available for the synthesis of complex macrolides like the

amphidinolides.[11]

Conclusion
The initial synthetic approaches to the Amphidinolide F core highlight a variety of powerful

and innovative strategies in modern organic synthesis. From the use of common intermediates

and umpolung reactivity in the first total synthesis by Carter, to the fragment-assembly strategy

featuring C-glycosylation by Ferrié, and the elegant use of alkyne metathesis and late-stage

cyclization by Fürstner, these routes provide a masterclass in retrosynthetic design and the

application of stereoselective reactions. The challenges posed by Amphidinolide F have

spurred the development of new synthetic methods and have demonstrated the remarkable

capability of chemical synthesis to construct molecules of profound complexity. These

foundational works pave the way for the synthesis of analogs for further structure-activity

relationship studies and drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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